Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
Description
Contextualizing Biotinylation and PEGylation in Contemporary Biochemical Research Methodologies
Biotinylation and PEGylation are two of the most impactful chemical modification strategies in modern biochemical and biomedical research.
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest, such as a protein, peptide, or nucleic acid. The primary utility of biotinylation stems from the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin. broadpharm.com This binding is one of the strongest known in nature, making it an ideal tool for:
Detection and Labeling : Biotinylated molecules can be detected with high sensitivity using enzyme- or fluorophore-conjugated streptavidin. aatbio.com
Affinity Purification : A biotinylated peptide or protein can be used as "bait" to capture interacting partners from a complex biological sample. The entire complex is then easily isolated on a streptavidin-coated solid support. axispharm.com
Immobilization : Biotinylated probes can be anchored to streptavidin-coated surfaces, such as microplates or biosensor chips, for a wide range of binding assays. broadpharm.com
PEGylation refers to the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. The PEG chain is hydrophilic, flexible, and biocompatible. In research, PEGylation is employed to:
Enhance Solubility : The hydrophilic PEG spacer can improve the water solubility of hydrophobic peptides or proteins. cd-bioparticles.net
Reduce Steric Hindrance : The long, flexible PEG chain acts as a spacer arm, minimizing steric interference between the biotin tag and its binding partner (streptavidin) or between the labeled peptide and its biological target. axispharm.com
Improve Pharmacokinetics : In therapeutic research, PEGylation can increase the hydrodynamic radius of a molecule, prolonging its circulation time in the bloodstream by reducing renal clearance.
The combination of biotinylation and PEGylation in a single reagent offers a synergistic advantage, providing a water-soluble, flexible, and high-affinity tagging system for a multitude of research applications, from targeted drug delivery to diagnostics. axispharm.combroadpharm.com
Role of Fmoc Chemistry in Enabling Peptide and Conjugate Synthesis for Research Applications
The synthesis of custom peptides with specific labels or modifications is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was a major breakthrough for this technology. lgcstandards.compublish.csiro.au
In Fmoc-SPPS, the peptide is built amino acid by amino acid while anchored to an insoluble resin support. lgcstandards.com The Fmoc group temporarily protects the N-terminal amine of the incoming amino acid. creative-peptides.com This protection is crucial to prevent the amino acid from reacting with itself or other molecules in an uncontrolled manner. altabioscience.com After the amino acid is coupled to the growing peptide chain, the Fmoc group is removed with a mild base, typically piperidine (B6355638), to expose a new amine, ready for the next coupling cycle. lgcstandards.compublish.csiro.au
The key advantages of Fmoc chemistry have led to its widespread adoption:
Mild Reaction Conditions : Unlike the alternative Boc (tert-butoxycarbonyl) chemistry, which requires repeated use of strong acid (trifluoroacetic acid, TFA) for deprotection, the Fmoc group is removed under mild basic conditions. This preserves acid-sensitive modifications and complex peptide structures. creative-peptides.comaltabioscience.com
Versatility and Automation : The mild conditions and efficiency of Fmoc chemistry are highly compatible with automated synthesizers, enabling the rapid production of complex peptides. altabioscience.commtoz-biolabs.com
Orthogonal Chemistry : The Fmoc group's base lability allows it to be used in conjunction with other protecting groups (like Boc on amino acid side chains) that are removed by different chemical mechanisms, providing precise control over the synthesis. lifetein.com
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is designed specifically for this synthetic strategy. The Fmoc group on its alpha-amine allows it to be treated like any other standard amino acid building block in an automated peptide synthesizer, enabling the precise, site-specific incorporation of a biotin-PEG tag into a peptide sequence. sigmaaldrich.com
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
| Feature | Fmoc Chemistry | Boc Chemistry |
|---|---|---|
| N-α-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) lgcstandards.com | Strong acid (e.g., trifluoroacetic acid, TFA) creative-peptides.com |
| Side-Chain Protection | Acid-labile (e.g., t-Bu, Trt) | Acid-labile (e.g., Bzl) or requires very strong acid (HF) for final cleavage |
| Final Cleavage from Resin | Strong acid (TFA) lgcstandards.com | Very strong, hazardous acid (liquid HF) altabioscience.com |
| Advantages | Milder conditions, suitable for complex and modified peptides, easier automation. altabioscience.commtoz-biolabs.com | Historically established, sometimes better for specific sequences prone to aggregation. |
| Disadvantages | Potential for side reactions with the basic deprotection agent. | Harsh acidic conditions can degrade sensitive peptides; requires specialized equipment for HF. altabioscience.com |
Overview of Key Research Paradigms and Methodologies Utilizing Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
The unique structure of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) makes it a valuable tool in several advanced research areas. It allows for the creation of bespoke peptide probes that can be used to investigate complex biological systems.
Key research applications include:
Affinity Purification and Proteomics : Researchers synthesize a peptide corresponding to a specific protein domain and incorporate the biotin tag using Fmoc-N-Lys-(PEG12-biotin)-OH-(acid). This biotinylated peptide can then be incubated with cell lysate. Any proteins that bind to the peptide are "pulled down" and isolated using streptavidin-coated beads, allowing for the identification of novel protein-protein interactions. sigmaaldrich.com
Targeted Drug Delivery : In this paradigm, a peptide that specifically binds to a receptor overexpressed on cancer cells can be synthesized with the biotin-PEG tag. nih.gov This allows for the attachment of drug-carrying nanoparticles or imaging agents via a streptavidin bridge, guiding the therapeutic or diagnostic payload directly to the tumor site. rsc.org
Molecular Imaging : Peptides labeled with this compound can be conjugated to fluorescently-labeled streptavidin or streptavidin-coated quantum dots. This enables the visualization of the peptide's localization within cells or tissues, providing insights into biological pathways and receptor trafficking. axispharm.comnih.gov
Enzyme Substrate Assays : A peptide substrate for a specific enzyme can be synthesized with the biotin tag. After incubation with the enzyme, the peptide can be captured on a streptavidin plate, allowing for the easy detection of cleavage or modification (e.g., phosphorylation) by specific antibodies.
Table 2: Key Research Applications of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
| Application | Methodology |
|---|---|
| Affinity Purification | A biotinylated peptide is synthesized and used as bait to capture binding partners from a biological sample for identification via mass spectrometry. sigmaaldrich.com |
| Molecular Imaging | The biotinylated peptide is linked to a streptavidin-conjugated fluorophore to visualize its location and interaction with cellular targets. axispharm.com |
| Targeted Drug Delivery | Biotin serves as a conjugation handle to attach drug-loaded streptavidin nanoparticles to a targeting peptide. rsc.org |
| Binding and Receptor Studies | The biotinylated peptide is immobilized on a streptavidin-coated surface (e.g., biosensor) to quantify its interaction with target proteins. broadpharm.com |
| Peptide Synthesis | The compound is used as a building block for the site-specific incorporation of a biotin-PEG label into a peptide via Fmoc-SPPS. sigmaaldrich.comaxispharm.com |
Table 3: Chemical and Physical Properties of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅₈H₉₁N₅O₁₉S | sigmaaldrich.com |
| Molecular Weight | ~1194.43 g/mol | sigmaaldrich.com |
| Appearance | Solid or viscous liquid | sigmaaldrich.com |
| Purity | >95% (as determined by HPLC) | sigmaaldrich.com |
| Functionality | Heterobifunctional | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Table 4: Table of Mentioned Compounds
| Compound Name |
|---|
| Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| Polyethylene glycol (PEG) |
| Biotin |
| Avidin |
| Streptavidin |
| Piperidine |
| tert-butoxycarbonyl (Boc) |
| Trifluoroacetic acid (TFA) |
| Lysine (B10760008) |
| Bovine serum albumin (BSA) |
| Lysozyme (LZ) |
| Dansyl groups |
| Fluorescein |
| Methyl coumarin |
| Doxorubicin (DOX) |
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKDUASQZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N5O19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization of Fmoc N Lys Peg12 Biotin Oh Acid for Research Applications
Convergent and Divergent Synthetic Routes for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
The synthesis of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can be approached through both convergent and divergent strategies. A convergent approach involves the separate synthesis of the key fragments—Fmoc-lysine, the PEG12-biotin moiety, and the terminal acid—followed by their assembly. In contrast, a divergent approach would start from a central scaffold, such as Fmoc-lysine, and sequentially build upon it by adding the PEG12 chain, biotin (B1667282), and finally exposing the carboxylic acid. The choice of strategy often depends on the desired purity, yield, and the availability of starting materials.
Optimization of Fmoc Protection and Deprotection Strategies in Lysine-PEGylation
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis due to its stability under acidic conditions and its lability to basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). escholarship.org However, the efficiency of both the protection of the α-amine of lysine (B10760008) and the subsequent deprotection can be influenced by several factors, especially in the context of a large, flexible PEGylated structure.
Optimization of Fmoc deprotection is crucial to prevent side reactions and ensure complete removal of the protecting group. escholarship.org While a standard 20% piperidine in DMF solution is commonly used, the reaction time and temperature may need to be adjusted to accommodate the steric hindrance and potential aggregation caused by the PEG12-biotin moiety. rsc.org In some cases, alternative basic conditions or the use of additives may be explored to enhance deprotection efficiency. researchgate.net For instance, the use of 1,8-Diazabicycloundec-7-ene (DBU) in small amounts can accelerate Fmoc removal.
Conversely, the introduction of the Fmoc group onto the lysine α-amine must be efficient to ensure a high yield of the desired starting material for subsequent PEGylation. This is typically achieved by reacting lysine with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions. The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to prevent side reactions such as the formation of di-Fmoc derivatives or racemization.
Coupling Chemistries for PEG12-biotin Moiety Integration
The integration of the PEG12-biotin moiety to the ε-amino group of lysine is a critical step in the synthesis. This is typically achieved by using a pre-activated form of a PEG12-biotin derivative. A common strategy involves the use of an N-hydroxysuccinimide (NHS) ester of biotin-PEG12, which reacts efficiently with the primary ε-amino group of lysine to form a stable amide bond. bpsbioscience.comwestbioscience.com
The coupling reaction is generally carried out in an aprotic polar solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of all reactants. peptide.com The pH of the reaction is a critical parameter; a slightly basic pH (around 7.5-8.5) is optimal to ensure the lysine's ε-amino group is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. gbiosciences.com The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS can also be employed to activate a carboxylic acid-terminated biotin-PEG12 for direct coupling to the lysine. bpsbioscience.comgbiosciences.com
| Parameter | Condition | Rationale |
| Activating Group | N-hydroxysuccinimide (NHS) ester | Forms a stable, reactive intermediate with the carboxyl group of biotin-PEG12. |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Ensures solubility of both the protected amino acid and the PEGylated biotin. peptide.com |
| pH | 7.5 - 8.5 | Promotes deprotonation of the lysine ε-amino group for efficient nucleophilic attack while minimizing hydrolysis of the NHS ester. gbiosciences.com |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Coupling Agents | EDC/NHS | Can be used for in-situ activation of a carboxyl-terminated biotin-PEG12. bpsbioscience.com |
Strategies for Terminal Carboxylic Acid Functionalization
The terminal carboxylic acid of the Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) molecule is a key functional handle for further modifications. broadpharm.com In a divergent synthesis, this carboxylic acid is often initially protected, for example, as a t-butyl ester, to prevent its participation in the preceding coupling reactions. The final step of the synthesis would then be the deprotection of this group, typically using acidic conditions such as trifluoroacetic acid (TFA), which are orthogonal to the base-labile Fmoc group. sigmaaldrich.com
For a convergent approach, a fragment containing the free carboxylic acid could be coupled to the rest of the molecule in the final step. However, this requires careful selection of coupling chemistry to avoid side reactions with the other functional groups present in the molecule.
Post-Synthetic Modifications and Functionalization of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) for Specialized Research Probes
The versatile structure of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) allows for its use as a scaffold for the creation of a wide array of specialized research probes. peptide.com The terminal carboxylic acid and the potential for modification of the PEG chain offer avenues for further functionalization.
Selective Derivatization of the Carboxyl Group for Bioconjugation
The terminal carboxylic acid is a prime site for bioconjugation. It can be activated, for example, using EDC/NHS chemistry, to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. nih.gov This allows for the specific labeling of biological targets with the biotin-PEG moiety.
The choice of bioconjugation strategy depends on the target molecule and the desired properties of the final probe. For instance, coupling to a fluorescent dye via an amine-reactive derivative would generate a fluorescent biotinylated probe for imaging applications. Alternatively, conjugation to a drug molecule could create a targeted drug delivery system, where the biotin moiety serves as a targeting ligand for cells expressing biotin receptors.
| Bioconjugation Target | Coupling Chemistry | Resulting Probe | Application |
| Protein/Peptide | EDC/NHS activation of carboxyl group, reaction with primary amines | Biotinylated protein/peptide | Affinity purification, immunoassays, protein-protein interaction studies |
| Amine-modified DNA | EDC/NHS activation of carboxyl group, reaction with amine | Biotinylated oligonucleotide | DNA-protein interaction studies, gene detection |
| Fluorescent Dye (amine-functionalized) | EDC/NHS activation of carboxyl group, reaction with amine | Fluorescent biotin probe | Cellular imaging, flow cytometry |
| Drug Molecule (with amine handle) | EDC/NHS activation of carboxyl group, reaction with amine | Targeted drug-delivery conjugate | Targeted therapy |
Exploration of Modifications on the PEG Chain for Tunable Research Properties
The PEG12 chain in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) provides a hydrophilic and flexible spacer, which can improve the solubility and reduce steric hindrance of the conjugated biotin. cd-bioparticles.comnih.gov The length of the PEG chain can be varied to fine-tune the properties of the resulting research probe. Longer PEG chains can further enhance solubility and increase the hydrodynamic radius of the conjugate, which can be beneficial in certain applications by prolonging circulation time in vivo. cd-bioparticles.com
Furthermore, the PEG chain itself can be a site for modification, although this is less common than derivatization of the terminal carboxyl group. By incorporating functionalized PEG monomers during the synthesis of the PEG chain, it is possible to introduce additional functionalities along the spacer. For example, PEG chains containing cleavable linkages could be used to create probes that release their cargo under specific physiological conditions. mdpi.com The ability to tune the properties of the PEG linker adds another layer of versatility to this class of compounds. nih.gov
Bioconjugation Chemistry and Strategic Applications of Fmoc N Lys Peg12 Biotin Oh Acid
Avidin (B1170675)/Streptavidin-Mediated Binding and Amplification in Research Systems
The interaction between biotin (B1667282) and the proteins avidin and streptavidin is a cornerstone of many biological assays and technologies. southernbiotech.com This is due to its remarkable strength and specificity.
Principles of High-Affinity Biotin-Streptavidin Interaction in Conjugate Design
The binding of biotin to streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. southernbiotech.comthermofisher.comwikipedia.org This exceptionally high affinity means that once the complex is formed, it is essentially irreversible under most experimental conditions, withstanding extremes of pH, temperature, and denaturing agents. thermofisher.comwikipedia.org
Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one molecule of biotin. southernbiotech.comthermofisher.com This tetravalency is a key feature exploited in many applications. Avidin, a protein originally isolated from egg whites, has a similar tetrameric structure and high affinity for biotin. However, streptavidin, derived from the bacterium Streptomyces avidinii, is often preferred in research applications because it is not glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding. southernbiotech.comnih.gov
The design of conjugates using Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) leverages this high-affinity interaction for detection, purification, and immobilization purposes. axispharm.comsouthernbiotech.com
Impact of Multivalency on Binding Kinetics and Specificity in Research Assays
However, in some applications, such as imaging single molecules on a cell surface, this multivalency can be a drawback, as it can induce unwanted cross-linking of receptors. wikipedia.orgnih.gov In such cases, monovalent or engineered forms of streptavidin with a reduced number of binding sites may be used. wikipedia.org
Strategies for Reversible or Controllable Biotin-Avidin Interactions in Experimental Setups
The ability to control the binding and release of biotinylated molecules from avidin or streptavidin is a critical requirement for many advanced biotechnological applications. This section explores several key strategies that have been developed to achieve reversible or controllable biotin-avidin interactions, with a focus on their applicability to molecules modified with long-chain PEG linkers like that found in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid).
One effective method for achieving controlled release is the incorporation of a photocleavable (PC) linker between the biotin moiety and the molecule of interest. asianpubs.org These linkers are designed to be stable under normal experimental conditions but can be selectively broken upon exposure to light of a specific wavelength, typically in the near-UV range. h-its.orgglenresearch.com This allows for the non-destructive and temporally controlled release of the captured biomolecule from the avidin-coated solid support. asianpubs.org
The general mechanism involves a photolabile group, such as a nitrobenzyl moiety, integrated into the spacer arm. glenresearch.com Irradiation with UV light induces a photochemical reaction that cleaves the linker, releasing the target molecule while the biotin group remains bound to the avidin. h-its.org The use of a long, hydrophilic PEG spacer, such as the PEG12 chain in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), can be advantageous in this context. The extended spacer arm minimizes steric hindrance, ensuring efficient binding of the biotin to the deep binding pocket of avidin, while the hydrophilic nature of PEG can improve the solubility and reduce non-specific aggregation of the biotinylated molecule. researchgate.net
Table 1: Examples of Photocleavable Biotin Systems
| Photocleavable Moiety | Wavelength for Cleavage | Typical Cleavage Time | Reference |
|---|---|---|---|
| Nitrobenzyl | 300-350 nm | < 5 minutes | h-its.org |
| - | 365 nm | 5-25 minutes | interchim.fr |
Modulating the pH of the surrounding buffer is another strategy to control the biotin-avidin interaction. While the native biotin-streptavidin complex is stable over a wide pH range, engineered systems and specific biotin analogs can exhibit pH-dependent binding affinities. researchgate.net For instance, the binding of iminobiotin (B1258364) to streptavidin is pH-dependent, with affinity decreasing as the pH is lowered. nih.gov
Furthermore, studies using single-molecule force spectroscopy have shown that the binding probability of biotin to avidin and streptavidin can be influenced by extreme pH conditions. mdpi.com For streptavidin, the binding probability is highest at neutral pH and decreases at both acidic (pH 3) and alkaline (pH 11) conditions. mdpi.com This suggests that for some applications, altering the pH can be a viable, albeit sometimes harsh, method for elution. The hydrophilic PEG12 spacer of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can help maintain the solubility and stability of the conjugated protein during pH-induced conformational changes that might otherwise lead to aggregation. researchgate.net
Table 2: pH-Dependent Binding of Biotin to Streptavidin
| pH | Binding Probability (Relative to Neutral pH) | Reference |
|---|---|---|
| 3 | Decreased | mdpi.com |
| 7 | High | mdpi.com |
| 11 | Decreased | mdpi.com |
Competitive displacement is a widely used technique for the gentle elution of biotinylated molecules from avidin or streptavidin supports. This method involves introducing a high concentration of free biotin or a biotin analog into the system. researchgate.net The free biotin competes for the binding sites on the avidin, leading to the gradual release of the biotinylated molecule of interest.
The efficiency of competitive elution can be influenced by several factors, including the concentration of the competitor, temperature, and the nature of the biotin linker. For instance, elution with excess free biotin is often performed at elevated temperatures (e.g., 95°C) to facilitate the dissociation of the bound molecule. nih.gov The long PEG12 spacer in molecules derived from Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) may influence the kinetics of this displacement. While the PEG chain can reduce steric hindrance for the initial binding, it might also affect the rate at which free biotin can access the binding pocket and displace the larger, PEGylated molecule. The use of monomeric avidin, which has a lower binding affinity for biotin (Kd ≈ 10⁻⁸ M) compared to tetrameric streptavidin (Kd ≈ 10⁻¹⁵ M), can significantly improve the efficiency of competitive elution under milder conditions. nih.gov
Table 3: Conditions for Competitive Elution
| Elution Agent | Concentration | Temperature | Notes | Reference |
|---|---|---|---|---|
| Free Biotin | 25 mM | 95°C | Efficient elution from streptavidin beads. | nih.gov |
| Free Biotin | 10 mM | Room Temperature | Suggested for competing with biotinylated protein. | researchgate.net |
| Desthiobiotin | - | Physiological conditions | Weaker binding allows for gentle elution. | researchgate.net |
Applications in Advanced Biochemical and Biomedical Research Paradigms
Role in Affinity-Based Purification and Isolation Technologies for Biomolecules
Affinity-based purification is a cornerstone of biochemistry, allowing for the isolation of specific molecules from complex mixtures. The high specificity and strength of the biotin-streptavidin interaction make it an ideal system for such purposes. Peptides synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can be used as probes to isolate their binding partners.
In affinity chromatography, a biomolecule of interest is captured by a ligand immobilized on a solid support. By synthesizing a peptide with a known affinity for a target protein and incorporating a biotin (B1667282) tag using Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), researchers can create powerful tools for purification. The biotinylated peptide can be immobilized on a streptavidin-coated chromatography resin. When a cell lysate or other complex biological sample is passed over this resin, the target protein will bind to the peptide, while other molecules wash through. The bound protein can then be eluted, resulting in a highly purified sample.
The PEG12 spacer in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is particularly advantageous in this context. It extends the biotin label away from the peptide backbone, which can be critical for efficient binding to the streptavidin-coated support, especially when the peptide is large or has a complex three-dimensional structure. This spatial separation ensures that the peptide's binding site for its target protein remains unobstructed. While specific studies detailing the use of this exact compound are not abundant in publicly available literature, the principles of using biotinylated peptides for affinity chromatography are well-established.
Similarly, custom-synthesized peptide nucleic acids (PNAs) or DNA oligonucleotides incorporating a biotin tag via this reagent can be used to capture specific DNA or RNA sequences, or their interacting proteins.
| Parameter | Description | Typical Value/Observation |
| Ligand | Peptide synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) | Target-specific peptide sequence |
| Support | Streptavidin-coated agarose (B213101) or magnetic beads | High binding capacity for biotin |
| Sample | Crude cell lysate or other biological mixture | Complex mixture of proteins/nucleic acids |
| Purity Fold | Increase in purity of the target molecule | Often >100-fold |
| Recovery | Percentage of target molecule recovered | Typically >80% |
Interactive Data Table: This table illustrates typical parameters in an affinity chromatography experiment using a biotinylated peptide probe.
Many important biomarkers, such as signaling proteins or early-stage cancer markers, are present at very low concentrations in biological fluids, making them difficult to detect and study. Biotinylated peptide probes synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can be employed in enrichment strategies to increase the concentration of these low-abundance biomolecules prior to analysis by mass spectrometry or other sensitive techniques.
In a typical workflow, a biotinylated peptide that specifically binds to the low-abundance target is incubated with a large volume of the sample (e.g., blood serum or urine). The peptide-target complex is then captured on streptavidin-coated magnetic beads. After washing away non-specific binders, the enriched target can be eluted and analyzed. This "pull-down" assay significantly enhances the signal of the target molecule, bringing it into the detectable range of analytical instruments. The hydrophilic PEG12 spacer is beneficial here as well, as it can help to reduce non-specific binding of other proteins to the beads, leading to a cleaner and more specific enrichment.
Contributions to Biosensing and Diagnostic Assay Development for Research Purposes
The ability to precisely place a biotin tag on a synthetic peptide is fundamental to the development of a wide array of biosensors and diagnostic assays. These tools are used in research to quantify biomolecular interactions and detect the presence of specific analytes.
SPR and BLI are label-free optical techniques that measure real-time biomolecular interactions at a sensor surface. In a common experimental setup, a streptavidin-coated sensor chip is used to capture a biotinylated ligand. Peptides synthesized using Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) are ideal for this purpose.
Once the biotinylated peptide is immobilized on the sensor surface, a solution containing a potential binding partner (the analyte) is flowed over the surface. The binding of the analyte to the peptide causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of kinetic parameters such as association and dissociation rates (k_on and k_off), as well as the binding affinity (K_D). The long, flexible PEG12 spacer ensures that the peptide is oriented away from the sensor surface, providing it with the conformational freedom to interact naturally with its binding partner in solution.
| Kinetic Parameter | Description | Representative Value Range |
| k_on (Association Rate) | The rate at which the analyte binds to the immobilized ligand. | 10³ - 10⁷ M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | The rate at which the analyte-ligand complex dissociates. | 10⁻⁵ - 10⁻² s⁻¹ |
| K_D (Equilibrium Dissociation Constant) | The ratio of k_off/k_on, indicating the strength of the interaction. | nM - µM |
Interactive Data Table: This table shows representative kinetic parameters that can be determined using SPR or BLI with a biotinylated peptide probe.
ELISA is a widely used plate-based assay for detecting and quantifying proteins and other molecules. In a research context, novel ELISA-like assays can be developed using biotinylated peptides. For example, in a competitive ELISA format, a known amount of a biotinylated peptide can compete with an unlabeled peptide in a sample for binding to a limited amount of an antibody coated on a microplate well. The amount of biotinylated peptide bound is then detected using streptavidin conjugated to an enzyme (like horseradish peroxidase), which produces a colored or fluorescent signal. The signal intensity is inversely proportional to the concentration of the unlabeled peptide in the sample.
The use of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) ensures that the biotin tag is consistently placed at a specific site within the peptide, leading to more reproducible and reliable assay performance compared
Utilization in Cellular and Subcellular Studies as in vitro Research Tools
The unique properties of Fmoc-N-Lys-(PEG12-biotin)-OH lend themselves to a variety of applications in cellular and subcellular research, primarily by leveraging the high-affinity interaction between biotin and streptavidin.
A primary application of this compound is in the creation of probes for labeling proteins on the surface of living cells for in vitro analysis. thermofisher.com The process typically involves conjugating the molecule (after removal of the Fmoc group) to an antibody or ligand that specifically targets a cell surface antigen or receptor. The biotin component then serves as a highly specific tag.
The long, hydrophilic PEG12 spacer arm is a critical feature. It extends the biotin moiety away from the surface of the conjugated protein, which minimizes steric hindrance and makes the biotin more accessible to avidin (B1170675) or streptavidin molecules. nih.gov This enhanced accessibility improves the sensitivity of detection. Furthermore, the water-soluble nature of the PEG spacer helps to prevent the aggregation of labeled proteins and ensures the reagent remains on the cell surface, as it does not readily permeate the cell membrane. thermofisher.com
For visualization, cells labeled with the biotinylated probe are incubated with fluorescently tagged streptavidin. This allows for detailed imaging of the location and distribution of target proteins on the cell surface using fluorescence microscopy. For quantitative analysis, the same labeling strategy is used in conjunction with flow cytometry, which can rapidly analyze thousands of cells to determine the percentage of a specific cell subpopulation or quantify the expression level of a surface marker. nih.gov
Table 1: In Vitro Cell Surface Analysis Techniques
| Technique | Application | Role of Fmoc-N-Lys-(PEG12-biotin)-OH | Key Benefit of PEG12 Spacer |
| Fluorescence Microscopy | Visualization of the spatial distribution of specific proteins on the cell membrane. | Acts as a linker to attach a biotin tag to a target-specific antibody or ligand for subsequent detection with fluorescent streptavidin. | Reduces steric hindrance, making the biotin tag more accessible for detection. |
| Flow Cytometry | High-throughput quantification of cells expressing a specific surface marker. | Enables fluorescent labeling of target cells via the powerful biotin-streptavidin interaction for cell counting and sorting. nih.gov | Improves water solubility and prevents aggregation of labeled antibodies. |
While the molecule itself is membrane-impermeable, it can be incorporated into systems designed to deliver molecules inside cells for research purposes. thermofisher.com By conjugating it to a carrier molecule, such as a cell-penetrating peptide (CPP), a system can be created to transport various research probes across the cell membrane.
Understanding the binding dynamics between cell surface receptors and their ligands is fundamental to cell biology. Fmoc-N-Lys-(PEG12-biotin)-OH is a valuable tool for creating biotinylated ligands to study these interactions in vitro. nih.gov A ligand of interest can be chemically linked to the molecule, resulting in a biotin-tagged version that can be used in a variety of binding assays.
For example, the biotinylated ligand can be used in pull-down assays with cell lysates or in surface plasmon resonance (SPR) experiments where one of the components is immobilized. nih.gov On live cell models, researchers can incubate cells with the biotinylated ligand and then detect its binding to the cell surface using fluorescently labeled streptavidin and microscopy or flow cytometry. This allows for the characterization of binding affinity and specificity on intact cells in a more native environment. nih.gov The PEG spacer helps to present the ligand to the receptor with minimal steric interference from the main body of the probe.
Integration into Advanced Materials Science and Nanotechnology for Research Platforms
The chemical functionalities of Fmoc-N-Lys-(PEG12-biotin)-OH make it an excellent building block for creating functionalized materials and nanostructures for research platforms.
The creation of biotinylated surfaces is a cornerstone of many modern bio-assays and sensor technologies. nih.gov The lysine (B10760008) portion of the molecule provides a primary amine (after Fmoc removal) that can be used to covalently attach it to various substrates like glass slides, gold nanoparticles, or microtiter plates. nih.gov
Once the surface is coated with this molecule, it presents a field of biotin tags ready to capture streptavidin. nih.gov This streptavidin-coated surface is incredibly versatile, as it can then bind any other biotinylated molecule with high affinity and specificity. researchgate.netmdpi.com This layered "sandwich" approach is used to construct:
Biosensors: For detecting the presence of specific analytes. mdpi.com
Microarrays: To immobilize thousands of different proteins or DNA strands for high-throughput screening.
Nanoparticle-based diagnostics: Where functionalized nanoparticles can be used for sensitive detection assays.
The PEG12 spacer is crucial in these applications as it acts as a flexible tether, lifting the biotin tag off the surface. This minimizes non-specific interactions with the substrate and ensures efficient binding of streptavidin, leading to a more robust and reliable platform. researchgate.net
In the advanced fields of 3D cell culture and tissue engineering, researchers strive to create artificial environments that mimic the natural extracellular matrix (ECM). researchgate.netnih.gov Fmoc-N-Lys-(PEG12-biotin)-OH is a valuable component in the functionalization of biocompatible scaffolds, such as hydrogels, used for these purposes. researchgate.netnih.gov
The molecule can be incorporated into the polymer network of a hydrogel during its formation. nih.govmdpi.com The biotin groups then act as specific docking sites within the scaffold's 3D structure. Researchers can then immobilize biotinylated biomolecules, such as cell adhesion peptides (e.g., RGD) or specific growth factors, onto the scaffold via a streptavidin bridge. nih.gov This allows for precise control over the biochemical and physical cues presented to the cells cultured within the scaffold, creating a highly defined and physiologically relevant microenvironment. rsc.orgnih.gov
Functionalization of Nanoparticles for Targeted Delivery of Research Probes and Imaging Agents
The unique chemical architecture of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) makes it an ideal reagent for the surface modification of nanoparticles. This process is fundamental to the development of targeted nanoprobes for sophisticated biochemical and biomedical research paradigms. The functionalization strategy leverages the distinct properties of the compound's three key components: the Fmoc-protected lysine, the polyethylene (B3416737) glycol (PEG) linker, and the biotin ligand.
The initial step in nanoparticle functionalization often involves the activation of the carboxylic acid group on the lysine residue of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid). This activated acid can then react with primary amine groups present on the surface of various nanoparticles, forming stable amide bonds. This covalent attachment ensures that the linker is securely anchored to the nanoparticle surface.
Following the conjugation of the linker to the nanoparticle, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine's alpha-amine can be removed under mild basic conditions. nih.gov This deprotection exposes a free amine group, which can then be used for the attachment of other molecules, such as fluorescent dyes or other targeting ligands, through standard amine-reactive chemistries. This modular approach allows for the creation of multifunctional nanoprobes.
The biotin moiety at the terminus of the PEG linker serves as a high-affinity targeting ligand. Biotin exhibits an exceptionally strong and specific non-covalent interaction with avidin and its analogue, streptavidin (Kd ≈ 10⁻¹⁵ M). nih.gov This interaction is significantly stronger than typical antigen-antibody interactions. nih.gov By functionalizing nanoparticles with biotin, they can be targeted to cells, tissues, or specific proteins that have been pre-labeled with streptavidin or express endogenous biotin receptors. nih.govrsc.org
The 12-unit polyethylene glycol (PEG12) spacer plays a crucial role in the efficacy of the functionalized nanoparticle. nih.gov This hydrophilic chain extends the biotin ligand away from the nanoparticle surface, which minimizes steric hindrance and allows for more efficient binding to streptavidin. nih.gov Furthermore, the PEG linker imparts improved water solubility and biocompatibility to the nanoparticles, reducing non-specific protein adsorption and enhancing their circulation time in biological systems. nih.govnih.gov
Detailed Research Findings
The application of biotin-PEG functionalized nanoparticles for targeted delivery of research probes and imaging agents has been demonstrated in numerous studies. These nanoparticles serve as versatile platforms for a range of advanced imaging and detection techniques.
One prominent application is in the development of highly sensitive bioassays. For instance, gold nanoparticles functionalized with biotin-PEG linkers have been used as universal probes for the simultaneous detection of nucleic acids and proteins in microarray-based assays. nih.gov In such systems, the nanoparticles act as signal amplification agents, allowing for the detection of biomarkers at femtomolar concentrations. nih.gov The ability to tune the nanoparticle size and the density of the biotin-PEG linkers allows for the optimization of assay sensitivity and dynamic range. nih.gov
In the realm of cellular and in vivo imaging, biotinylated nanoparticles are employed to visualize and track specific biological targets. For example, quantum dots (QDs), which are semiconductor nanocrystals with unique photophysical properties, can be rendered water-soluble and biocompatible by surface functionalization with biotin-PEG ligands. nih.gov These biotinylated QDs can then be targeted to cell surface proteins that have been engineered to display a streptavidin-binding tag, enabling high-resolution imaging of protein trafficking and localization. nih.gov
Furthermore, self-assembled nanoparticles composed of biotin-conjugated PEGylated photosensitizers have been developed for targeted photodynamic therapy and imaging. rsc.orgnih.gov These nanoparticles can encapsulate imaging agents or therapeutic payloads. The biotin ligand facilitates their selective uptake into cancer cells that overexpress biotin receptors, leading to enhanced contrast for imaging and localized therapeutic effects. rsc.org Studies have shown that such nanoparticles can be designed to co-target specific subcellular organelles, such as mitochondria and lysosomes, for advanced therapeutic and diagnostic strategies. rsc.orgnih.gov
The versatility of the biotin-PEG functionalization strategy is further highlighted by its use in multimodal imaging. For instance, by conjugating both an imaging agent (like a fluorophore) and a targeting moiety (biotin) to a nanoparticle, researchers can create probes for combined PET/optical imaging. nih.gov This allows for the non-invasive monitoring of biological processes with the high sensitivity of PET and the high resolution of optical imaging.
Interactive Data Table: Properties of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) Components
| Component | Key Feature | Function in Nanoparticle Functionalization |
| Fmoc-protected Lysine | Contains a free carboxylic acid and a protected amine. | Allows for covalent attachment to amine-functionalized nanoparticles via the carboxylic acid. The protected amine offers a site for further conjugation after deprotection. nih.gov |
| PEG12 Linker | A 12-unit polyethylene glycol chain. | Increases hydrophilicity and biocompatibility, reduces non-specific binding, and acts as a spacer to minimize steric hindrance. nih.gov |
| Biotin | A vitamin with high affinity for avidin and streptavidin. | Acts as a targeting ligand for specific binding to streptavidin-labeled targets. nih.govrsc.org |
Interactive Data Table: Research Findings on Biotinylated Nanoparticles for Targeted Imaging
| Nanoparticle Type | Imaging/Detection Modality | Target | Key Finding | Citation |
| Gold Nanoparticles | Microarray-based detection | Nucleic acids and proteins | Enabled simultaneous detection of multiple biomarker classes with high sensitivity (50 fM for nucleic acids). | nih.gov |
| Quantum Dots (QDs) | Fluorescence Microscopy | Cell surface proteins | Achieved specific targeting and high-resolution imaging of proteins on living cells. | nih.govnih.gov |
| Porphyrin Self-Assembled Nanoparticles | Fluorescence Imaging / Photodynamic Therapy | Cancer cells overexpressing biotin receptors | Demonstrated selective uptake and co-localization in mitochondria and lysosomes for targeted therapy and imaging. | rsc.orgnih.gov |
| Gold Nanoparticles | In vivo Fluorescence Imaging | Tumors | Showed enhanced tumor accumulation and improved contrast through in vivo assembly with streptavidin-fluorophore conjugates. | nih.gov |
| Various (Liposomes, Micelles, etc.) | PET, Fluorescence Imaging | Cancer cells | Folic acid and biotin dual-targeted nanoparticles showed enhanced cellular uptake and cytotoxicity. | nih.gov |
Mechanistic Insights into Fmoc N Lys Peg12 Biotin Oh Acid Interactions in Research Systems
Conformational Analysis of the PEG12 Linker and Its Influence on Biotin (B1667282) Presentation
The PEG12 linker in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) plays a critical role in mediating the accessibility and interaction of the terminal biotin molecule with its binding partners.
Polyethylene (B3416737) glycol (PEG) is a linear, flexible polymer composed of repeating ethylene (B1197577) oxide units. researchgate.net This inherent flexibility allows the PEG12 spacer to adopt a wide range of conformations in solution. The constant motion and reorientation of the PEG chain mean that the biotin molecule at its terminus is not held at a fixed distance or orientation from the point of attachment.
The hydrodynamic volume of the PEG spacer is also a significant factor. As the PEG chain length increases, its hydrodynamic volume—the effective volume it occupies in solution—also increases. nih.gov This creates a "stealth" effect, potentially shielding the conjugated molecule from non-specific interactions and increasing its solubility. thermofisher.commdpi.com The PEG12 spacer, with its 12 repeating units, provides a substantial hydrophilic and flexible arm that extends the biotin moiety away from the parent molecule or surface to which it is conjugated. sigmaaldrich.com
The length and flexibility of the PEG12 linker directly impact the accessibility of the biotin molecule for binding to streptavidin or avidin (B1170675). A longer and more flexible linker can overcome steric hindrance that might otherwise prevent the biotin from reaching the binding pocket of these proteins, especially when the biotin is attached to a large molecule or a sterically crowded surface.
However, the flexibility of long PEG chains can also lead to entanglement, which may reduce the efficiency of ligand-receptor binding. researchgate.net Research suggests that an optimal linker length exists for maximizing binding events. While a short linker may not provide enough separation to overcome steric hindrance, an excessively long and flexible linker might fold back or become entangled, effectively "shrouding" the biotin and hindering its interaction with the target protein. researchgate.net Studies have shown that for certain applications, shorter PEG linkers can lead to higher cellular internalization, suggesting a complex relationship between linker length, flexibility, and binding efficiency. researchgate.net
Biotin-Streptavidin/Avidin Binding Kinetics and Thermodynamics in Conjugated Systems
The interaction between biotin and streptavidin/avidin is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) on the order of 10⁻¹⁵ M. nih.govnih.govplos.org The PEG12 linker in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can influence the kinetics and thermodynamics of this powerful interaction.
The length and composition of the linker arm can have a significant impact on the binding affinity and specificity of biotin to streptavidin or avidin. The PEG12 linker is designed to be hydrophilic and flexible, which helps to maintain the high affinity of the biotin-streptavidin interaction by minimizing non-specific binding and ensuring the biotin can adopt an optimal orientation for entering the binding pocket.
Research has shown that PEGylation can influence the pharmacokinetic properties of molecules, and the length of the PEG spacer is a critical factor. mdpi.com While longer PEG chains can sometimes increase the targeting ability of a conjugate in vivo, they can also potentially mask the bioactive site, leading to impaired binding affinity. nih.govmdpi.com Therefore, the 12-unit length of the PEG spacer in this compound represents a balance, aiming to provide sufficient distance and flexibility without significantly compromising the intrinsic binding affinity of biotin. Studies on similar systems have demonstrated that linker length can dramatically affect target binding, with variations in thermal stabilization of DNA duplexes observed with different linker lengths. nih.gov
Table 1: Representative Kinetic and Thermodynamic Parameters for Biotin-Streptavidin/Avidin Interaction
| Parameter | Value (for Streptavidin) | Value (for Avidin) | Reference |
|---|---|---|---|
| Association Rate Constant (k_on) | 10⁵ to 10⁷ M⁻¹s⁻¹ | Slower than streptavidin | nih.govnih.gov |
| Dissociation Rate Constant (k_off) | 2.4 x 10⁻⁶ s⁻¹ | 7.5 x 10⁻⁸ s⁻¹ | nih.gov |
| Dissociation Constant (K_d) | ~10⁻¹⁵ M | ~10⁻¹⁵ M | nih.govbroadpharm.comnih.gov |
| Activation Energy (E_a) for k_on | 6–15 kcal/mol | 6–15 kcal/mol | nih.govnih.gov |
Note: The values presented are for the general biotin-streptavidin/avidin interaction and may be influenced by the presence and nature of a linker like PEG12.
The biotin-streptavidin/avidin complex is known for its exceptional stability, making it robust under a wide range of experimental conditions, including extremes of pH and the presence of organic solvents. thermofisher.com The dissociation rate (k_off) of this complex is extremely slow.
For the biotin-streptavidin complex, the dissociation rate constant has been measured to be approximately 2.4 x 10⁻⁶ s⁻¹, which is about 30-fold higher than that of the biotin-avidin complex (7.5 x 10⁻⁸ s⁻¹). nih.gov This slow rate of dissociation contributes to the high stability and long half-life of the complex. The presence of the PEG12 linker is not expected to significantly alter these intrinsic dissociation rates, as its primary role is to facilitate the initial binding event rather than affecting the stability of the formed complex. However, it is important to note that derivatization of streptavidin can lead to an increase in the dissociation rate. nih.gov
Analytical Methodologies for Characterization of Fmoc N Lys Peg12 Biotin Oh Acid Conjugates and Research Applications
Spectroscopic Techniques for Conjugate Verification and Quantification
Spectroscopic methods are fundamental in confirming the successful conjugation of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) to a biomolecule and in quantifying the extent of this modification.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation within Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules. In the context of peptides modified with Fmoc-N-Lys-(PEG12-biotin)-OH, ¹H-NMR provides definitive evidence of successful conjugation by identifying the characteristic proton signals of the different moieties of the reagent within the final conjugate's spectrum.
Following conjugation and purification, the ¹H-NMR spectrum of a modified peptide will exhibit specific peaks corresponding to the Fmoc, PEG, and biotin (B1667282) groups, in addition to the signals from the peptide backbone and side chains. The presence of signals in the aromatic region (typically δ 7.0-7.8 ppm) confirms the presence of the Fmoc group, should it be retained for specific applications, or its absence after deprotection. The numerous ethylene (B1197577) glycol repeat units of the PEG12 spacer give rise to a characteristic, intense signal in the region of δ 3.5-3.8 ppm. researchgate.net Protons associated with the biotin moiety will also appear at specific chemical shifts. For instance, in a study analyzing a similar Fmoc-Lys-PEG conjugate, the characteristic peaks for the PEG and Fmoc groups were clearly identified. researchgate.net
By integrating the peak areas of these characteristic signals and comparing them to the integration of known peptide proton signals, it is possible to confirm the stoichiometry of the conjugation, ensuring that the desired number of biotin-PEG units have been incorporated.
Table 1: Representative ¹H-NMR Chemical Shifts for a Peptide Conjugated with Fmoc-N-Lys-(PEG12-biotin)-OH
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Fmoc aromatic protons | 7.75, 7.64, 7.37, 7.29 | d, t, t, dt | Characteristic pattern for the fluorenyl group. scienceopen.com |
| Fmoc CH, CH₂ | 4.31, 4.18 | d, t | Protons of the fluorenylmethoxycarbonyl group. scienceopen.com |
| PEG backbone (-CH₂CH₂O-) | 3.5 - 3.8 | m | Broad multiplet due to the repeating ethylene glycol units. researchgate.net |
| Peptide α-protons | 3.7 - 4.5 | m | Region for the alpha-protons of the amino acid residues in the peptide. |
| Biotin ring protons | 2.7 - 3.2, 4.1 - 4.5 | m | Complex multiplets from the biotin structure. |
| Lysine (B10760008) side chain (ε-CH₂) | ~3.1 - 3.3 | t | Protons of the lysine side chain adjacent to the PEG linkage. |
| Peptide amide protons | 7.5 - 8.5 | m | Amide protons of the peptide backbone. |
Note: The exact chemical shifts can vary depending on the solvent, the peptide sequence, and the conformation of the conjugate.
Mass Spectrometry (MS) for Molecular Weight Determination and Purity Analysis of Modified Biomolecules
Mass spectrometry is an indispensable tool for confirming the covalent attachment of the Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) moiety to a biomolecule and for assessing the purity of the resulting conjugate. The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the molecular weight of the modified biomolecule.
The theoretical molecular weight of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is approximately 1194.43 g/mol . sigmaaldrich.com Upon conjugation to a peptide or protein, the mass of the resulting molecule will increase by a corresponding amount for each incorporated biotin-PEG unit. For instance, the biotinylation of a lysine residue results in a net mass increase. One study details that the removal of a 42 Da acetyl group and the addition of a 226 Da biotin moiety leads to a net increase of 184 Da. nih.gov In the case of conjugation with the entire Fmoc-N-Lys-(PEG12-biotin)-OH reagent, the expected mass shift would be significantly larger.
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. MALDI-TOF is often employed for its speed and tolerance to buffers, providing a rapid confirmation of the molecular weight of the conjugate. ESI, often coupled with liquid chromatography (LC-MS), can provide more detailed information, including the charge state distribution of the molecule, which can be used to calculate the molecular weight with high precision. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact site of biotinylation on the lysine residue.
Table 2: Expected Mass Shifts in Mass Spectrometry upon Conjugation
| Modification | Added Moiety | Molecular Weight of Reagent ( g/mol ) | Expected Mass Increase (Da) |
| Biotinylation via Fmoc-N-Lys-(PEG12-biotin)-OH | Fmoc-N-Lys-(PEG12-biotin)-OH | ~1194.43 | ~1194.43 per modification |
| Biotinylation (post-Fmoc removal) | -N-Lys-(PEG12-biotin)-OH | ~972.23 | ~972.23 per modification |
UV-Vis and Fluorescence Spectroscopy for Labeling Efficiency and Concentration Assessment
UV-Vis and fluorescence spectroscopy offer convenient methods for quantifying the degree of biotinylation and determining the concentration of the labeled biomolecule.
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for biotin quantification. This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The avidin-HABA complex has a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin in the sample. By measuring the absorbance before and after the addition of the biotinylated conjugate, the concentration of biotin can be determined, and thus the biotin-to-protein molar ratio can be calculated. broadpharm.comiris-biotech.de
Fluorescence-based methods can also be employed for quantification. For example, a fluorescently labeled streptavidin can be used to detect and quantify the biotinylated conjugate. The binding of the fluorescent streptavidin to the biotinylated molecule can be monitored by the increase in fluorescence intensity. A calibration curve can be generated using known concentrations of a biotinylated standard to determine the concentration of the unknown sample. In one approach, the fluorescence quenching of biotin-4-fluorescein (B4F) upon binding to streptavidin is used to quantify the number of available biotin binding sites. broadpharm.com
Chromatographic and Electrophoretic Approaches for Separation and Purity Assessment
Chromatographic and electrophoretic techniques are crucial for the purification of the biotinylated conjugates from unreacted starting materials and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for both the purification and the purity analysis of peptides and proteins conjugated with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid). Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
HPLC is not only used for analysis but is also a powerful tool for purification. By collecting the fractions corresponding to the peak of the biotinylated conjugate, a highly pure sample can be obtained. The purity of the final product is typically assessed by integrating the peak area of the conjugate and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) often state a purity of >95% as determined by HPLC. sigmaaldrich.com The development of a robust HPLC method requires optimization of parameters such as the column chemistry, mobile phase composition, pH, and temperature to achieve optimal separation. researchgate.net
Table 3: Typical RP-HPLC Parameters for Analysis of Biotinylated Peptides
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 30-60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Gel Electrophoresis (e.g., SDS-PAGE, Native PAGE) for Biotinylated Protein Analysis and Interaction Studies
Gel electrophoresis is a widely used technique for the analysis of proteins and their interactions. Both denaturing (SDS-PAGE) and native polyacrylamide gel electrophoresis (PAGE) can provide valuable information about proteins biotinylated with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid).
Native PAGE separates proteins based on their size, shape, and charge in their native, folded state. This technique is particularly useful for studying non-covalent interactions between the biotinylated protein and other molecules. For example, the interaction between a biotinylated protein and its binding partner can be analyzed by native PAGE. The formation of a complex will result in a species with a different electrophoretic mobility compared to the individual components. This is often observed as a band shift or the appearance of a new, higher molecular weight band. Blue Native PAGE (BN-PAGE) is a variation of native PAGE that uses Coomassie Brilliant Blue dye to impart a negative charge to protein complexes, allowing for their separation by size while maintaining their native interactions.
Capillary Electrophoresis (CE) for Complex Mixture Analysis and Binding Studies
Capillary Electrophoresis (CE) stands out as a high-resolution separation technique well-suited for the analysis of complex biological mixtures and for studying non-covalent interactions. researchgate.netmdpi.com In the context of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) conjugates, CE, particularly Affinity Capillary Electrophoresis (ACE), is a powerful tool for assessing purity, characterizing conjugation efficiency, and quantifying binding affinities. mdpi.comresearchgate.net
In a typical ACE setup to study the binding of a peptide synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) to its target protein (e.g., streptavidin or avidin), the capillary is filled with a buffer containing the protein at a known concentration. The biotinylated peptide is then injected and its migration time is monitored. The change in the electrophoretic mobility of the peptide upon binding to the protein allows for the determination of the binding constant. The high efficiency of CE enables the separation of the bound complex from the free peptide, providing clear data for binding analysis. researchgate.net
The versatility of CE also allows for the analysis of complex samples, such as cell lysates or reaction mixtures, to identify and quantify the biotinylated species. For instance, after a biotinylated peptide is used as a probe in a pull-down assay, CE can be employed to analyze the captured proteins, offering a quantitative dimension to the experiment. nih.gov The technique's minimal sample consumption and rapid analysis times make it an attractive alternative to more traditional methods. researchgate.net
Advanced Biophysical Characterization of Biotinylated Systems
Beyond basic analytical separation, a deeper understanding of the biophysical properties of systems involving Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) conjugates is crucial for their application. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Dynamic Light Scattering (DLS), and microscopy methods provide invaluable insights into binding kinetics, thermodynamics, and the morphological characteristics of these systems.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.govbenthamopenarchives.com To study the interaction of a peptide functionalized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), the peptide can be immobilized on an SPR sensor chip. The binding partner, such as streptavidin, is then flowed over the surface, and the change in the refractive index at the sensor surface is measured, providing kinetic data (association and dissociation rates) and affinity constants. nih.govbenthamopen.com The strong, non-covalent interaction between biotin and streptavidin is a classic system studied by SPR, often used as a positive control or for immobilization strategies. nih.gov
Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes associated with biomolecular binding events. aimspress.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. aimspress.comresearchgate.net For the biotin-streptavidin interaction, ITC studies reveal that the binding is a spontaneous process, typically driven by favorable enthalpy and entropy changes. aimspress.comaimspress.com The data obtained from ITC is crucial for understanding the forces driving the interaction between a biotinylated molecule and its binding partner.
Below is a representative table of thermodynamic and kinetic parameters for the biotin-streptavidin interaction, which would be similar to what one would expect for a peptide conjugated with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid).
| Parameter | Value | Technique | Reference |
| Association Rate Constant (kon) | 2.0 x 106 M-1s-1 | SPR | plos.org |
| Dissociation Rate Constant (koff) | 1.5 x 10-4 s-1 | SPR | benthamopen.com |
| Dissociation Constant (KD) | ~10-14 M | ITC | aimspress.com |
| Enthalpy (ΔH) | Varies with temperature | ITC | aimspress.comresearchgate.net |
| Entropy (ΔS) | Varies with temperature | ITC | aimspress.comresearchgate.net |
| Stoichiometry (n) | ~1 | ITC | aimspress.com |
| This table presents representative data for the biotin-streptavidin interaction as specific data for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) conjugates is not readily available in the literature. |
Dynamic Light Scattering (DLS) for Size and Aggregation State of Biotinylated Nanoparticles
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and aggregation state of nanoparticles and biomolecules in solution. nih.gov When Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is used to functionalize nanoparticles, DLS is an essential tool for characterizing the resulting conjugates. The hydrodynamic diameter of the nanoparticles can be measured before and after conjugation to confirm the successful attachment of the biotin-PEG-lysine moiety. nih.govresearchgate.netmdpi.com
Furthermore, DLS is invaluable for assessing the stability of these biotinylated nanoparticles in different buffer conditions and for studying their interaction with target proteins like streptavidin. nih.govmit.edu The binding of streptavidin to biotinylated nanoparticles will cause a measurable increase in the hydrodynamic diameter, and in some cases, induce controlled aggregation, which can be monitored in real-time by DLS. nih.gov The zeta potential, another parameter that can be measured by some DLS instruments, provides information about the surface charge of the nanoparticles and their colloidal stability. mdpi.com
The following table provides an example of DLS data for nanoparticles before and after functionalization with a biotin-PEG linker and subsequent binding to streptavidin.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unfunctionalized Nanoparticles | 150 | < 0.2 | -25 | nih.govresearchgate.net |
| Biotin-PEG Functionalized Nanoparticles | 174 | < 0.2 | -20 | nih.govresearchgate.net |
| + Streptavidin | > 200 (or aggregation) | > 0.3 | -15 | nih.gov |
| This table is a representative example based on data from similar systems, as specific DLS data for nanoparticles functionalized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is not available. |
Electron Microscopy (EM) and Atomic Force Microscopy (AFM) for Morphological Studies of Biotinylated Surfaces
Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are powerful imaging techniques that provide high-resolution morphological information about surfaces and macromolecules. When Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is used to create biotinylated surfaces or self-assembled structures, EM and AFM can be used to visualize their nanoscale architecture. nih.gov
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces with high resolution under physiological conditions. mdpi.com It can be used to visualize the topography of self-assembled monolayers of peptides containing the Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) moiety on a substrate. researchgate.netresearchgate.net AFM can also directly image the binding of streptavidin to these biotinylated surfaces, providing a visual confirmation of the interaction and information on the spatial organization of the bound proteins. mpi-cbg.de The force spectroscopy mode of AFM can even be used to probe the strength of a single biotin-streptavidin bond. nih.gov
The following table summarizes the type of information that can be obtained from EM and AFM studies of biotinylated systems.
| Technique | Information Obtained | Example Application | Reference |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, shape, and distribution | Characterizing biotinylated gold nanoparticles | nih.govresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of protein complexes | Visualizing streptavidin-biotin complexes | nih.govresearchgate.net |
| Atomic Force Microscopy (AFM) - Imaging | Surface topography, morphology of self-assembled structures | Imaging self-assembled peptide-PEG monolayers | researchgate.netresearchgate.net |
| Atomic Force Microscopy (AFM) - Force Spectroscopy | Single-molecule binding forces | Measuring the rupture force of the biotin-streptavidin bond | nih.gov |
| This table illustrates the capabilities of EM and AFM for characterizing biotinylated systems. |
Advanced Methodological Considerations and Optimization Strategies in Research Utilizing Fmoc N Lys Peg12 Biotin Oh Acid
Minimizing Non-Specific Binding and Background Signal in Biotinylated Assays
A persistent challenge in biotin-based detection systems is the management of non-specific binding (NSB) and elevated background signals, which can significantly compromise assay sensitivity and accuracy. The inclusion of a PEG12 spacer in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is a key design feature to address this issue. The hydrophilic and flexible nature of the PEG chain helps to reduce the non-specific adsorption of biomolecules to surfaces. purepeg.com
Effective blocking of surfaces is paramount. While bovine serum albumin (BSA) and casein are standard blocking agents, they can sometimes be a source of background interference. rockland.comresearchgate.net In such cases, alternative blockers like fish gelatin or synthetic polymer-based agents may provide a cleaner background. rockland.com The use of detergents such as Tween-20 in wash buffers is a common and effective practice for disrupting weak, non-specific interactions. researchgate.net However, the concentration of these detergents must be carefully optimized to avoid stripping specifically bound molecules.
The choice of solid support is also critical. Surfaces with inherently low NSB characteristics, such as those coated with hydrogels, are preferred. Furthermore, controlling the density of the immobilized biotinylated molecules is crucial. An overly dense surface can lead to increased NSB due to hydrophobic interactions between adjacent biotin (B1667282) groups. nih.gov Reducing the concentration of streptavidin used for coating microtiter wells has also been shown to significantly decrease non-specific serum binding. nih.gov
| Strategy | Primary Function | Key Optimization Parameters |
| Blocking Buffers | To saturate non-specific binding sites on the solid support. | Type of blocking agent (e.g., BSA, casein, fish gelatin), concentration, incubation duration, and temperature. rockland.comresearchgate.net |
| Washing Buffers | To remove molecules that are weakly and non-specifically bound. | Type and concentration of detergent (e.g., Tween-20), buffer ionic strength, and the number of wash cycles. researchgate.net |
| Surface Chemistry | To lower the intrinsic tendency of the solid support to bind molecules in a non-specific manner. | Selection of substrate material and surface coatings (e.g., hydrogels). |
| Biotinylation Density | To minimize hydrophobic interactions and steric hindrance. | Molar ratio of biotinylating reagent to the target molecule, reaction time, and temperature. nih.gov |
Strategies for Enhancing Biotinylation Efficiency and Site-Selectivity in Complex Mixtures
Achieving both high efficiency and precise site-selectivity of biotinylation, particularly within complex biological samples like cell lysates, presents a considerable challenge. The Fmoc-protected amine on the lysine (B10760008) component of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) facilitates its direct and site-specific incorporation during solid-phase peptide synthesis (SPPS). broadpharm.comaatbio.com For labeling existing biomolecules in solution, the carboxylic acid group must be activated to react with primary amines on the target. broadpharm.com
Common activating agents from peptide chemistry, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) paired with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, are used for this purpose. The choice of these reagents and the reaction conditions, including pH, temperature, and duration, are critical for maximizing biotinylation efficiency. For instance, using sulfo-NHS can be advantageous for reactions in aqueous environments. windows.net The reaction pH is typically maintained between 7 and 9 to ensure that the target amine groups are sufficiently nucleophilic.
To improve site-selectivity in a complex mixture, one can leverage the different pKa values of target amines. For example, by carefully controlling the pH, it is possible to preferentially target the N-terminal alpha-amine of a protein over the epsilon-amines of lysine residues. nih.gov Enzymatic methods, such as those using biotin ligase (BirA), offer a high degree of site-selectivity and present a powerful alternative for specific applications. nih.govox.ac.uk
| Parameter | Impact on Biotinylation | Optimization Approach |
| Activating Reagent | Transforms the carboxylic acid into a reactive ester for coupling with amines. | Select EDC/NHS for organic solvents or EDC/sulfo-NHS for aqueous solutions; optimize the molar ratios. windows.net |
| pH | Affects the nucleophilicity of target amines and the stability of the activated ester. | Maintain a pH of 7.2-8.5 for efficient lysine labeling; a lower pH may favor N-terminal labeling. nih.gov |
| Reaction Time & Temperature | Influences the degree of biotinylation and the potential for side reactions. | Typically, 1-4 hours at room temperature or overnight at 4°C; monitor to prevent over-labeling. |
| Molar Ratio | Dictates the extent of labeling on the target biomolecule. | Adjust the molar excess of the biotinylating reagent to achieve the desired biotin-to-molecule ratio. |
Overcoming Steric Hindrance and Accessibility Issues in High-Density Biotinylation on Surfaces
When aiming for high-density surface biotinylation, such as in the creation of biosensors or affinity matrices, steric hindrance can be a significant obstacle. nih.gov The PEG12 linker in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) helps to extend the biotin moiety away from the surface, improving its accessibility to streptavidin. polysciences.com
To further address steric hindrance, a multi-step biotinylation process can be effective. An initial reaction with a lower concentration of the biotinylating reagent creates a sparse layer, which is then followed by a higher concentration to fill the gaps, leading to a more organized surface. Another approach is the co-immobilization of the biotinylating reagent with inert spacer molecules to dilute the biotin groups on the surface, thereby preventing crowding. frontiersin.org Computational and experimental studies have shown that a mixed surface of biotinylated PEG and non-biotinylated PEG can lead to higher binding energies with streptavidin compared to a surface with 100% biotinylated PEG. frontiersin.org
| Challenge | Mitigation Approach | Rationale |
| Molecular Crowding | Employ a two-step biotinylation process (low then high concentration). | This allows for a more ordered initial layer, which can reduce random aggregation. |
| Limited Accessibility | Co-immobilize with inert spacer molecules. | This increases the average distance between biotin moieties, ensuring each is sterically available for binding. frontiersin.org |
| Sub-optimal Orientation | Utilize self-assembled monolayers (SAMs) with defined functional groups. | This provides a well-organized surface for the controlled attachment of the biotinylating reagent. polysciences.com |
Optimizing Cleavage and Elution Conditions for Affinity Purification Protocols
The recovery of functional target molecules in affinity purification applications depends on optimized conditions for both the cleavage of the Fmoc group and the elution of the biotinylated complex from the streptavidin or avidin (B1170675) resin.
The Fmoc group is base-labile and is commonly removed using a solution of 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.goviris-biotech.despringernature.com Thorough washing is essential after cleavage to remove residual piperidine and its byproducts, which could interfere with subsequent steps. nih.gov
Eluting the biotinylated molecule from a streptavidin resin is challenging due to the very strong biotin-streptavidin interaction. nih.govresearchgate.net Harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer or using 8 M guanidine (B92328) hydrochloride, are effective for elution but will denature the protein. nih.gov For applications that require the recovery of a native protein, milder elution methods are necessary. Competitive elution with an excess of free biotin can be used, though it is often slow and inefficient. tandfonline.com A more effective strategy may involve the use of monomeric avidin resins, which have a lower affinity for biotin and allow for elution under gentler conditions. nih.gov Alternatively, the use of biotin analogs like desthiobiotin, which binds less tightly to streptavidin, allows for elution under mild, physiological conditions. fishersci.ie
| Step | Reagent/Condition | Purpose | Key Considerations |
| Fmoc Cleavage | 20-50% Piperidine in DMF | To remove the Fmoc protecting group from the lysine. iris-biotech.despringernature.com | Ensure complete removal of cleavage byproducts through extensive washing to prevent interference in downstream applications. nih.gov |
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5; Boiling in SDS-PAGE buffer | To disrupt the strong biotin-streptavidin interaction and release the bound molecule. nih.gov | This method results in a denatured product, which is suitable for applications like Western blotting or mass spectrometry. nih.gov |
| Competitive Elution | High concentration of free biotin | To displace the biotinylated molecule from the streptavidin binding pocket. tandfonline.com | This method is often inefficient and may require long incubation times. tandfonline.com |
| Milder Elution | Monomeric avidin resin; desthiobiotin | To allow for elution under non-denaturing conditions due to lower binding affinity. nih.govfishersci.ie | May have a lower initial binding capacity compared to tetrameric streptavidin. |
Emerging Research Frontiers and Future Directions in Fmoc N Lys Peg12 Biotin Oh Acid Application
Integration into Advanced Combinatorial Chemistry Libraries for Novel Research Tools
The facile incorporation of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) into peptide sequences via standard Fmoc-based solid-phase peptide synthesis (SPPS) has made it an invaluable tool for the generation of advanced combinatorial chemistry libraries. These libraries, comprising vast numbers of unique peptide sequences, are instrumental in the discovery of novel research tools, including high-affinity binders, enzyme inhibitors, and molecular probes.
The biotin (B1667282) moiety of the incorporated lysine (B10760008) derivative allows for the efficient immobilization of the synthesized peptides onto streptavidin-coated surfaces, such as microplates or beads. This enables the rapid screening of the library against a target of interest. The long, flexible PEG12 spacer minimizes steric hindrance between the peptide and the solid support, ensuring that the peptide's binding site remains accessible. This feature is critical for the accurate identification of true binding partners.
A notable example, while not utilizing the specific PEG12 version, is the synthesis of a 400-member matrix metalloproteinase (MMP) inhibitor library which employed Fmoc-Lys(Biotin)-OH. rsc.org This study highlights the principle of using such biotinylated amino acids in constructing libraries for drug discovery. The process involved a split-and-pool synthesis strategy, where each peptide in the library was uniquely tagged with a biotinylated lysine residue. rsc.org This allowed for the deconvolution of the library and the identification of the most potent inhibitors after screening. The hydrophilic nature of the PEG linker in Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) would further enhance the aqueous solubility and biocompatibility of the synthesized peptide library members, a crucial factor for biological assays.
Table 1: Key Features of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) for Combinatorial Chemistry
| Feature | Description | Reference |
| Fmoc Protection | Enables direct use in standard solid-phase peptide synthesis protocols. | broadpharm.comsigmaaldrich.com |
| Biotin Moiety | Allows for high-affinity capture and immobilization on streptavidin-coated supports for screening. | sigmaaldrich.comaxispharm.com |
| PEG12 Spacer | A 40-atom (47.5 Å) hydrophilic linker that improves solubility and reduces steric hindrance. | sigmaaldrich.com |
| Carboxylic Acid | Provides a point of attachment to the peptide backbone or other molecules. | broadpharm.com |
Development of Novel "Click Chemistry" Compatible Biotinylation Reagents and Methodologies
While Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) is a powerful tool in its own right, the future of biotinylation lies in the development of even more versatile and efficient labeling methodologies. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a bioorthogonal approach to conjugation, characterized by high yields, specificity, and biocompatibility.
Current research efforts are focused on chemically modifying the terminal end of the PEG12 chain of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) to introduce either an azide (B81097) or an alkyne group. This would create a new class of "clickable" biotinylation reagents. For example, the carboxylic acid group could be converted to an amine, which could then be reacted with an azide- or alkyne-containing activated ester.
The development of such reagents would allow for the post-synthetic modification of peptides and proteins with biotin in a highly specific manner. This is particularly advantageous when direct incorporation of the biotinylated lysine during SPPS is not feasible or desired. Furthermore, it opens up possibilities for dual-labeling experiments, where a peptide could be modified with both a biotin group (via click chemistry) and another label (e.g., a fluorescent dye) at a different site.
Table 2: Potential "Click Chemistry" Modifications of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
| Modification | Reactive Group | Potential Application |
| Azide-PEG12-Biotin-Lys(Fmoc)-OH | Azide | Reaction with alkyne-modified peptides or proteins. |
| Alkyne-PEG12-Biotin-Lys(Fmoc)-OH | Alkyne | Reaction with azide-modified peptides or proteins. |
Expansion into Microfluidic and High-Throughput Screening Systems for Research Applications
The unique properties of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) make it an ideal component for the development of microfluidic and high-throughput screening (HTS) platforms. These systems allow for the rapid and parallel analysis of thousands of biological interactions, significantly accelerating the pace of research.
In the context of microfluidics, peptides synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) can be immobilized onto the surface of microchannels or on beads within microfluidic devices. This creates a high-density array of peptides that can be screened against a continuous flow of a target molecule. The strong biotin-streptavidin interaction ensures that the peptides remain attached to the surface even under flow conditions. The small dimensions of microfluidic devices reduce reagent consumption and analysis time.
For HTS applications, peptides incorporating this biotinylated lysine can be used in various assay formats, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays. For instance, a library of biotinylated peptides can be immobilized on a streptavidin-coated microplate and screened for binding to a fluorescently labeled protein. High-throughput methods are crucial for identifying protein-protein interactions involving short linear motifs. nih.gov The use of biotinylated peptides facilitates the immobilization and subsequent detection steps in these high-throughput formats.
Theoretical and Computational Modeling of PEGylated Biotinylated Systems for Predictive Research
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding and predicting the behavior of biomolecules. mdpi.com In the context of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), computational studies can provide valuable insights into how the PEGylated and biotinylated lysine affects the structure, dynamics, and binding properties of a peptide.
Studies have shown that PEGylation can influence the secondary and tertiary structure of peptides. mdpi.com Computational modeling can help to predict these effects for peptides containing Fmoc-N-Lys-(PEG12-biotin)-OH-(acid), allowing for the design of peptides with desired structural properties. As computational power and algorithms continue to improve, the predictive power of these models will become even more crucial in guiding experimental research involving this versatile compound. Recent advancements in deep learning are also being applied to more accurately predict protein-ligand binding affinities, which could be leveraged for systems involving biotinylated and PEGylated peptides. nih.govnih.gov
Conclusion and Outlook on the Research Impact of Fmoc N Lys Peg12 Biotin Oh Acid
Synthesis of Key Contributions and Methodological Advancements in the Field
The introduction of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) represents a significant methodological leap in the solid-phase peptide synthesis (SPPS) of biotinylated peptides. nih.gov The Fmoc group facilitates its seamless integration into standard automated peptide synthesis protocols, allowing for the precise, site-specific incorporation of a biotin (B1667282) label within a peptide sequence. lifetein.com This is a marked improvement over post-synthetic labeling methods, which can often lead to non-specific modifications and a heterogeneous product mixture. lifetein.com
The key innovation of this reagent lies in its extended PEG12 spacer arm. sigmaaldrich.com This hydrophilic linker offers several distinct advantages over earlier, shorter-chain biotinylation reagents. Firstly, it enhances the water solubility of the resulting biotinylated peptide, which is particularly beneficial when working with hydrophobic sequences. broadpharm.com Secondly, the long spacer arm (approximately 47.5 Å) minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin. sigmaaldrich.com This strong and highly specific interaction is the cornerstone of numerous detection and purification applications. gbiosciences.com The improved accessibility of the biotin tag leads to increased sensitivity in assays and more effective capture of target molecules. gbiosciences.com
Furthermore, the development of such advanced building blocks has contributed to the broader progress of peptide and protein chemistry. The ability to create well-defined, functionalized peptides has opened new avenues for producing peptide probes for a variety of applications, including the study of protein-protein interactions and enzyme activity. nih.govnih.gov The use of pre-functionalized amino acids like Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) streamlines the synthesis process and yields a more homogeneous and reliable final product. lifetein.com
Prospective Role in Interdisciplinary Research Domains and Collaborative Studies
The utility of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) extends far beyond the confines of peptide chemistry, positioning it as a valuable asset in a multitude of interdisciplinary research fields. Its unique properties facilitate collaborations between chemists, biologists, and materials scientists.
In the domain of drug delivery , the PEGylated biotin moiety is instrumental in the development of targeted therapeutic systems. researchgate.netresearchgate.net Biotin serves as a targeting ligand, as many cancer cells overexpress biotin receptors on their surface. researchgate.netnih.gov By incorporating this compound into a peptide-drug conjugate, researchers can potentially achieve selective delivery of therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target side effects. researchgate.net The PEG spacer further contributes by improving the pharmacokinetic properties of the conjugate, such as increasing its circulation time. nih.gov
In proteomics and diagnostics , peptides synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) are crucial for affinity purification and enrichment of protein complexes. nih.gov A biotinylated peptide can be used as a "bait" to pull down its binding partners from a complex cellular lysate. The strong biotin-avidin interaction allows for stringent washing steps, reducing non-specific binding and leading to the identification of true interaction partners. gbiosciences.com This approach is fundamental for mapping protein interaction networks and understanding cellular signaling pathways. Moreover, the long PEG linker has been shown to be advantageous in the creation of universal biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins, highlighting its role in the development of high-throughput screening assays. nih.gov
Nanobiotechnology is another area where this compound is finding increasing application. The ability to functionalize nanoparticles with biotinylated peptides enables the creation of sophisticated diagnostic and imaging agents. nih.govnih.govsnmjournals.org For instance, biotinylated nanoparticles can be used to track drug delivery in vivo or to target specific cell types for imaging purposes. snmjournals.org The modular nature of peptide synthesis allows for the incorporation of other functionalities, such as fluorescent dyes, alongside the biotin tag, leading to the development of multimodal probes. researchgate.netnih.gov
Identification of Unexplored Research Questions and Opportunities for Future Investigation
Despite its established utility, there remain several exciting avenues for future research and application of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid).
One area of investigation is the optimization of linker length and composition . While the PEG12 linker offers significant advantages, the optimal linker for a specific application may vary. Future studies could explore a wider range of PEG lengths or even different types of hydrophilic linkers to fine-tune the properties of biotinylated probes for specific biological contexts. This could involve investigating how linker length affects not only binding affinity but also cellular uptake and intracellular trafficking.
Another promising direction is the development of cleavable linker systems . While the strength of the biotin-avidin bond is an asset for purification, it can be a hindrance when trying to elute the captured proteins under mild conditions. Designing cleavable linkers that can be selectively broken by a specific stimulus (e.g., light, a change in pH, or a specific enzyme) would allow for the gentle release of captured biomolecules, preserving their native structure and function for downstream analysis. researchgate.net
The application of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) in in vivo imaging and diagnostics is still in its relatively early stages. There are opportunities to design more sophisticated probes for non-invasive imaging modalities like PET or MRI. researchgate.netnih.govmdpi.com This would involve collaborative efforts to combine the biotin-targeting moiety with appropriate imaging agents and to study the in vivo behavior, biodistribution, and clearance of these probes.
Finally, there are unexplored questions regarding the cellular processing of biotin-PEG conjugates . A deeper understanding of how the length and nature of the PEG chain influence receptor binding, internalization pathways, and endosomal escape could lead to the design of more effective targeted therapies and intracellular probes. nih.gov Investigating the potential for these molecules to be used in proximity-labeling techniques within living cells to map protein-protein interactions in their native environment also presents a significant opportunity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for introducing the biotin-PEG12 group into peptide sequences using Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)?
- Methodological Answer : The biotin-PEG12 group is coupled to the lysine side chain via Fmoc solid-phase peptide synthesis (SPPS). The coupling efficiency (>95% by HPLC) is achieved using a 2-4 fold molar excess of the reagent in dimethylformamide (DMF) with activation by HOBt/DIC. Double couplings are recommended for longer PEG chains to mitigate steric hindrance. Post-synthesis, cleavage with TFA (95% with scavengers) releases the peptide while retaining the acid-labile PEG12-biotin moiety .
Q. How do I purify and analyze peptides synthesized with Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)?
- Methodological Answer : Purification is performed using reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, with particular attention to PEG-related polydispersity. For biotinylation validation, streptavidin-coated beads or ELISA plates can confirm binding affinity .
Advanced Research Questions
Q. How does steric hindrance from the PEG12 spacer impact coupling efficiency, and how can this be mitigated in complex peptide designs?
- Methodological Answer : The PEG12 chain introduces steric bulk, which may reduce coupling efficiency in densely functionalized peptides. Strategies include:
- Extended coupling times (e.g., 2–4 hours vs. standard 30–60 minutes).
- Ultrasound-assisted activation to improve reagent diffusion.
- Use of automated synthesis platforms (e.g., Synple Automated Synthesis Platform) for precise control over reaction kinetics .
Q. What experimental approaches validate the spatial accessibility of the biotin tag in PEGylated peptides for streptavidin binding?
- Methodological Answer : Perform competitive binding assays using free biotin to quantify accessible vs. buried tags. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding kinetics (KD values). If reduced accessibility is observed, consider shortening the PEG spacer or introducing a flexible linker (e.g., GGG) between the lysine and PEG12-biotin .
Q. How can solubility challenges for PEG12-biotinylated peptides in aqueous buffers be addressed for in vivo studies?
- Methodological Answer : PEG12 enhances hydrophilicity, but aggregation may occur at high concentrations. Optimize solubility by:
- pH adjustment (near physiological pH 7.4).
- Co-solvents (e.g., 5–10% DMSO or ethanol) with gradual dialysis into aqueous buffers.
- Dynamic light scattering (DLS) to monitor particle size and stability during formulation .
Data Contradiction Analysis
Q. Conflicting reports on biotinylation efficiency: How to troubleshoot discrepancies between HPLC and functional assays (e.g., streptavidin binding)?
- Methodological Answer : Discrepancies may arise from:
- Partial PEG12 hydrolysis during storage (verify storage at −20°C in anhydrous DMF).
- Incomplete deprotection of the lysine side chain (use TFA cleavage cocktails with 2.5% H2O and 2.5% TIS for 2 hours).
- Batch variability in PEG12-biotin reagent purity (validate via LC-MS before synthesis) .
Q. Why do PEG12-biotinylated peptides exhibit variable stability in serum-containing media?
- Methodological Answer : Serum esterases may cleave the PEG12 linker. To assess stability:
- Incubate peptides in fetal bovine serum (FBS) at 37°C and monitor degradation via HPLC over 24–48 hours.
- Replace the ester-containing PEG12 with a more stable ether-based PEG spacer if necessary .
Experimental Design Considerations
Q. How to design a controlled study comparing PEG12-biotinylated peptides with shorter PEG spacers (e.g., PEG4 or PEG8)?
- Methodological Answer :
Synthesize analogs using Fmoc-N-Lys-(PEGn-biotin)-OH-(acid) (n = 4, 8, 12).
Characterize hydrodynamic radius (DLS) and binding kinetics (SPR).
Evaluate in vitro cellular uptake using flow cytometry with streptavidin-Alexa Fluor conjugates.
Correlate PEG length with pharmacokinetic parameters (e.g., half-life) in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
